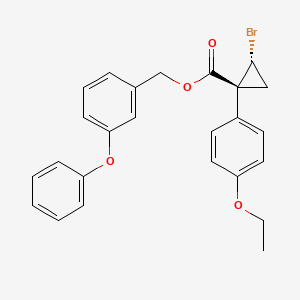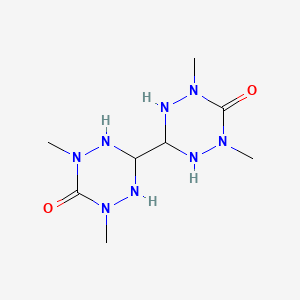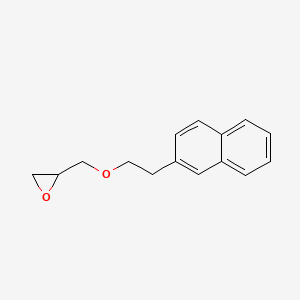
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a naphthalene moiety through an ethoxy methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane typically involves the reaction of 2-naphthol with an appropriate epoxide precursor. One common method includes the alkylation of 2-naphthol with 2-chloroethanol to form 2-(2-naphthalenyl)ethanol, which is then converted to this compound through epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products:
- Oxidized naphthalene derivatives
- Diols from reduction
- Substituted naphthalene derivatives from nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .
Industry: Industrially, this compound is used in the production of specialty polymers and resins. Its unique structural properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Ethoxy-1-naphthalenyl)methyl]oxirane
- 2-[(2-Naphthyloxy)methyl]oxirane
Comparison: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is unique due to its specific ethoxy methyl linkage to the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxirane ring also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
87607-32-7 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-ylethoxymethyl)oxirane |
InChI |
InChI=1S/C15H16O2/c1-2-4-14-9-12(5-6-13(14)3-1)7-8-16-10-15-11-17-15/h1-6,9,15H,7-8,10-11H2 |
InChI-Schlüssel |
YWANCGDDTYTIGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




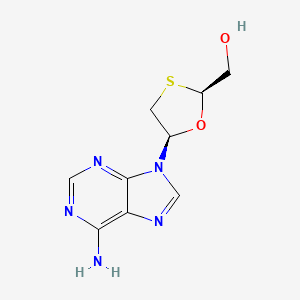
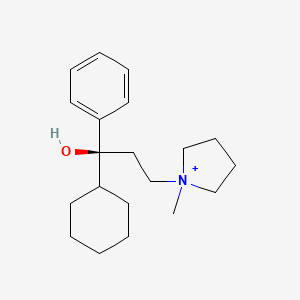
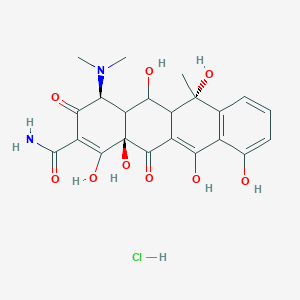
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
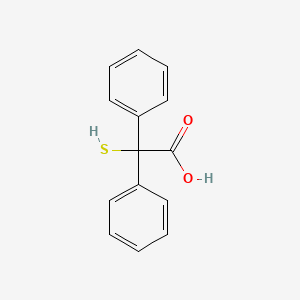
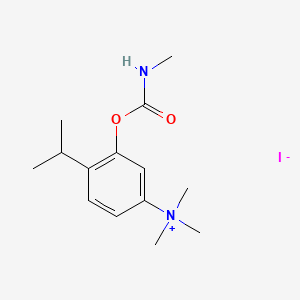
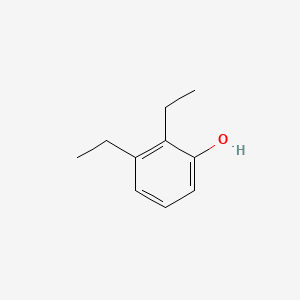

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
